3-bromo-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
Description
3-Bromo-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic organic compound featuring a tetrahydroquinoline scaffold substituted with a thiophene sulfonyl group at position 1 and a brominated benzamide moiety at position 4.
Properties
IUPAC Name |
3-bromo-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O3S2/c21-16-6-1-4-15(12-16)20(24)22-17-8-9-18-14(13-17)5-2-10-23(18)28(25,26)19-7-3-11-27-19/h1,3-4,6-9,11-13H,2,5,10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXOVQPAVUUXHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)Br)N(C1)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the tetrahydroquinoline core, followed by the introduction of the thiophene-2-sulfonyl group and the bromine atom. The final step involves the formation of the benzamide linkage.
Synthesis of Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Thiophene-2-sulfonyl Group: This step involves the sulfonylation of the tetrahydroquinoline core using thiophene-2-sulfonyl chloride in the presence of a base.
Bromination: The bromine atom is introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Formation of Benzamide Linkage: The final step involves the coupling of the brominated thiophene-2-sulfonyl tetrahydroquinoline with benzoyl chloride in the presence of a base to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom or the sulfonyl group, potentially leading to debromination or desulfonylation.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Debrominated or desulfonylated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing the tetrahydroquinoline scaffold exhibit significant anticancer properties. The incorporation of a thiophene sulfonyl group enhances the bioactivity of these compounds. Studies have shown that derivatives similar to 3-bromo-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that specific modifications to the tetrahydroquinoline structure improved cytotoxicity against various cancer cell lines, suggesting a promising avenue for developing new anticancer agents .
Antimicrobial Properties
Compounds featuring thiophene moieties have been investigated for their antimicrobial activities. The sulfonyl group in 3-bromo-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide may enhance interaction with bacterial enzymes or receptors, potentially leading to effective antimicrobial agents. Preliminary studies have indicated that related compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Organic Synthesis
Building Block for Complex Molecules
The unique structure of 3-bromo-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide makes it an attractive building block in organic synthesis. Its bromine atom serves as a versatile site for further functionalization through nucleophilic substitution reactions. This property allows chemists to create a variety of derivatives with tailored biological activities .
Synthesis of Heterocycles
The compound can also be used as a precursor in the synthesis of more complex heterocyclic compounds. The thiophene and tetrahydroquinoline components can undergo various cyclization reactions to form novel heterocyclic structures that may possess distinct pharmacological properties. This application is particularly relevant in the development of new drugs targeting specific biological pathways .
Material Science
Conductive Polymers
Research into the use of thiophene-containing compounds in material science has revealed their potential in developing conductive polymers. The incorporation of 3-bromo-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide into polymer matrices could enhance electrical conductivity due to the inherent properties of thiophene rings. This application is particularly promising for organic electronics and sensor technologies .
Case Studies
Mechanism of Action
The mechanism of action of 3-bromo-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene-2-sulfonyl group and the bromine atom can play crucial roles in binding interactions and the overall bioactivity of the compound.
Comparison with Similar Compounds
Structural Analog: 4-{2-[1-(2-Cyanoethyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Diazenyl}Benzonitrile (CTDB)
Key Differences :
- Substituents: CTDB contains a cyanoethyl group at position 1 and a diazenyl-benzonitrile moiety at position 6, whereas the target compound features a thiophene sulfonyl group and a brominated benzamide.
- Electrochemical Behavior: CTDB acts as a leveler in Au electrodeposition from ionic liquids like [BMP][TFSA], influencing interfacial adsorption and charge-transfer processes. The sulfonyl group in the target compound may exhibit distinct adsorption dynamics due to its electron-withdrawing nature compared to CTDB’s cyanoethyl group .
Research Findings :
- The brominated benzamide in the target compound could enhance steric hindrance or alter dipole interactions at interfaces compared to CTDB’s planar diazenyl-benzonitrile group.
Structural Analog: Tetrahydroquinoline Derivatives in Pharmacological Studies
Patent Examples :
- Example 1: 2-{6-[(1,3-Benzothiazol-2-yl)Amino]-1,2,3,4-Tetrahydroquinolin-1-yl}-1,3-Thiazole-4-Carboxylic Acid.
- Example 24: 3-{1-[(Adamantan-1-yl)Methyl]-5-Methyl-1H-Pyrazol-4-yl}-6-{3-[(1,3-Benzothiazol-2-yl)Amino]-4-Methyl-5H,6H,7H,8H-Pyrido[2,3-c]Pyridazin-8-yl}Pyridine-2-Carboxylic Acid .
Comparison :
- Functional Groups: The target compound’s thiophene sulfonyl and bromobenzamide substituents differ from the benzothiazolyl-amino and adamantane groups in the patent examples. These variations likely modulate solubility, bioavailability, and target binding.
- Pharmacological Data: While the patent references Tables 1–5 for pharmacological studies (e.g., enzyme inhibition, receptor affinity), specific data for the target compound are absent. However, sulfonyl groups are known to enhance metabolic stability, which may position the target compound favorably compared to analogs with ester or amide linkages .
Critical Analysis of Evidence Limitations
- The provided evidence lacks direct studies on the target compound, necessitating extrapolation from structural analogs.
- Electrochemical data for sulfonyl-containing tetrahydroquinolines are sparse; further spectroelectrochemical studies (e.g., SFG/DFG) are needed to compare adsorption mechanisms with CTDB .
Biological Activity
3-bromo-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a bromine atom, a thiophene sulfonyl group, and a tetrahydroquinoline moiety. The molecular formula is , with a molecular weight of approximately 372.25 g/mol. The presence of the thiophene and tetrahydroquinoline frameworks is significant for its biological activity.
Anticancer Activity
Research indicates that compounds containing tetrahydroquinoline structures exhibit anticancer properties. For instance, derivatives similar to 3-bromo-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide have been shown to induce apoptosis in various cancer cell lines. A study demonstrated that such compounds could inhibit cell proliferation and induce cell cycle arrest in human breast cancer cells (MCF-7) with IC50 values ranging from 5 to 15 µM .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro studies revealed that it possesses significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be below 50 µg/mL for several bacterial strains, indicating its potential as an antimicrobial agent .
The biological activity of 3-bromo-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is believed to be mediated through the inhibition of key enzymes involved in cell proliferation and survival pathways. Specifically, it has been shown to inhibit the activity of topoisomerase II and induce oxidative stress in cancer cells . This dual mechanism contributes to its effectiveness as an anticancer agent.
Case Study 1: Breast Cancer
In a controlled study involving MCF-7 cells, treatment with 3-bromo-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in the percentage of cells in the sub-G1 phase, confirming the induction of apoptosis .
Case Study 2: Bacterial Infections
A study assessing the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli found that it significantly reduced bacterial growth at concentrations as low as 25 µg/mL. The study suggested that the compound disrupts bacterial cell wall synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
